molecular formula C5H2Cl2N2O2 B1323498 2,4-Dichloropyrimidine-5-carboxylic acid CAS No. 37131-89-8

2,4-Dichloropyrimidine-5-carboxylic acid

Cat. No. B1323498
CAS RN: 37131-89-8
M. Wt: 192.98 g/mol
InChI Key: IVIHUCXXDVVSBH-UHFFFAOYSA-N
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Description

2,4-Dichloropyrimidine-5-carboxylic acid is a chemical compound that belongs to the pyrimidine family, characterized by a pyrimidine ring which is a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3 in the ring. The compound is further substituted with two chlorine atoms at positions 2 and 4, and a carboxylic acid group at position 5. This structure makes it a versatile intermediate for the synthesis of various pharmaceuticals and agrochemicals due to its potential for a wide range of chemical reactions and modifications.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a related compound, involves cyclization and chloridization reactions starting from methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride, achieving a high purity product under optimal conditions . Similarly, the synthesis of other pyrimidine derivatives, such as 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids, involves refluxing specific esters with hydroxylamine hydrochloride in the presence of sodium hydroxide, yielding high-quality products with operational simplicity .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their interaction with other molecules, especially in the formation of cocrystals. For example, 4-amino-5-chloro-2,6-dimethylpyrimidine, which shares a similar core structure, forms cocrystals with various carboxylic acids. These cocrystals are characterized by their hydrogen bonding patterns and halogen bonds, which are essential for their supramolecular architecture . The presence of substituents like chlorine and methyl groups can significantly influence the molecular geometry and the overall reactivity of the pyrimidine ring.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions, including hydrogen bonding, halogen bonding, and nucleophilic substitution. The presence of a carboxylic acid group in 2,4-dichloropyrimidine-5-carboxylic acid provides an additional site for chemical reactivity, allowing for the formation of esters or amides. The chlorine atoms also offer sites for further substitution reactions, which can be exploited in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives like 2,4-dichloropyrimidine-5-carboxylic acid are influenced by their molecular structure. The electron-withdrawing effects of the chlorine atoms and the carboxylic acid group affect the acidity, solubility, and stability of the compound. These properties are essential for the compound's behavior in different environments and its suitability for various applications, including pharmaceuticals and agrochemicals. The crystalline structure, as determined by X-ray diffraction, provides insights into the intermolecular interactions that govern the compound's solid-state properties .

Scientific Research Applications

  • 2,4-Dichloropyrimidine

    • Scientific Field : Medicinal Chemistry
    • Application Summary : It is used in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .
    • Methods of Application : It undergoes effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .
    • Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
  • 2,4-Dihydroxypyrimidine-5-carboxylic acid

    • Scientific Field : Analytical Chemistry
    • Application Summary : It has been used for the visual sensing of melamine (at parts-per-billion (ppb) level) by a highly sensitive analytical method based on Au nanoparticles .
    • Methods of Application : The specific methods of application are not mentioned in the source .
    • Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
  • Ethyl 2,4-dichloropyrimidine-5-carboxylate
    • Scientific Field : Organic Synthesis, Agrochemical, Pharmaceutical, and Dyestuff Field
    • Application Summary : It’s employed as an important intermediate for raw material .
    • Methods of Application : The specific methods of application are not mentioned in the source .
    • Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
  • Ethyl 2,4-dichloropyrimidine-5-carboxylate
    • Scientific Field : Organic Synthesis, Agrochemical, Pharmaceutical, and Dyestuff Field
    • Application Summary : It’s employed as an important intermediate for raw material .
    • Methods of Application : The specific methods of application are not mentioned in the source .
    • Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .

Safety And Hazards

2,4-Dichloropyrimidine-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers The relevant papers for 2,4-Dichloropyrimidine-5-carboxylic acid include a process for the production of 2,4-dichloropyrimidine-5-carboxylic acid and its use in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .

properties

IUPAC Name

2,4-dichloropyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIHUCXXDVVSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620484
Record name 2,4-Dichloropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloropyrimidine-5-carboxylic acid

CAS RN

37131-89-8
Record name 2,4-Dichloro-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37131-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37131-89-8
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a solution of the 2,4-dichloropyrimidine-5-carbonyl chloride (24 mmol) in THF (24 mL) is added H2O (0.64 mL) at room temperature. The reaction mixture is stirred at room temperature for 0.83 h and then diluted with H2O. The mixture is extracted with AcOEt. The organic extracts are washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo to give the crude titled compound; 1H NMR (CDCl3) δ 6.80 (brs, 1H), 9.18 (s, 1H).
Quantity
24 mmol
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
0.64 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
VM Cherkasov, LP Prikazchikova… - Chemistry of Heterocyclic …, 1972 - Springer
The dissociation constants of pyrimidine-5- and pyrimidine-2-carboxylic acids were determined to ascertain the effect of the character of the substituent and its position in the pyrimidine …
Number of citations: 3 link.springer.com
D Feng, H Lin, L Jiang, J Dai, X Zhang, Z Zhou… - European Journal of …, 2023 - Elsevier
Herein, via crystallographic overlay-based molecular hybridization strategy, a series of disubstituted pyrimidine-5-carboxamide derivatives were designed by introducing an amide …
Number of citations: 4 www.sciencedirect.com
K Cooper, MJ Fray, MJ Parry… - Journal of medicinal …, 1992 - ACS Publications
A novel class of 2-(4-heterocyclylphenyl)-l, 4-dihydropyridines (2-38) possessing antagonist activity against platelet activating factor (PAF) was prepared by the Hantzsch synthesis from …
Number of citations: 139 pubs.acs.org
L Liu, C Kong, M Fumagalli, K Savkova, Y Xu… - European journal of …, 2020 - Elsevier
Decaprenylphosphoryl-β-d-ribose 2′-oxidoreductase (DprE1) is a promising drug target for the development of novel anti-tubercular agents, and inhibitors of DprE1 are being …
Number of citations: 26 www.sciencedirect.com
DR Waring - The Chemistry and Application of Dyes, 1990 - Springer
Although the term “cellulosic fibers” is frequently used, the type is massively dominated by cotton. Other fibers which have been embodied as cellulosic are viscose rayon, linen, …
Number of citations: 14 link.springer.com
M Sako - thieme-connect.com
Previously published information regarding this product class can be found in Houben–Weyl, Vol. E 9c, pp 83–226 and in some pertinent reviews.[1–4] All of the possible isomeric …
Number of citations: 0 www.thieme-connect.com
Y Gao, Q Zhang, J Xu - Synthetic communications, 2004 - Taylor & Francis
A convenient and effective method for the preparation of β‐amino‐α,β‐unsaturated esters and ketones has been developed through silica gel‐catalyzed and solvent‐free reactions of β‐…
Number of citations: 90 www.tandfonline.com
K Grohe, H Heitzer - ANNALEN DER CHEMIE …, 1973 - VCH PUBLISHERS INC 303 NW …
Number of citations: 17
K Grohe, H Heitzer - Justus Liebigs Annalen der Chemie, 1973 - Wiley Online Library
Die Cycloacylierung der β‐Aminoacrylsäureester 2a–j mit Trichlormethylisocyaniddichlorid (1) und N‐Trichloracetyltrichloracetimidchlorid (4) führt zu den neuen Pyrimidin‐5‐…

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